Tanzawaic acid A

Description

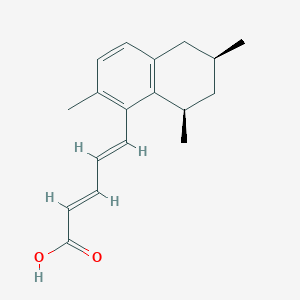

Structure

3D Structure

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2E,4E)-5-[(6S,8R)-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid |

InChI |

InChI=1S/C18H22O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12,14H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,14+/m0/s1 |

InChI Key |

GCHCATJQYLAKIS-UFSSINQASA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)C)C |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)C)C |

Synonyms |

tanzawaic acid A |

Origin of Product |

United States |

Natural Sources and Isolation Methodologies

Fungal Origin and Diversity of Producer Organisms

Tanzawaic acid A is a secondary metabolite produced by various fungal species. The primary producers belong to the genus Penicillium, which is known for its diverse metabolic capabilities.

Several species within the Penicillium genus have been identified as producers of this compound and its derivatives. Penicillium citrinum and Penicillium steckii are among the most frequently cited sources. acs.orgchemrxiv.org For instance, a chemical investigation of the marine-derived fungus Penicillium steckii 108YD142 led to the isolation of this compound along with other known analogues. nih.gov Similarly, Penicillium sp. GS13021 was the source from which this compound was first reported. chemrxiv.org Studies have shown that isolates of P. citrinum consistently produce this compound. acs.org

The fungi that produce this compound have been isolated from a wide array of habitats, highlighting their ecological adaptability. These environments range from terrestrial to diverse marine settings. Marine-derived fungi, in particular, have proven to be a rich source of Tanzawaic acids.

Researchers have isolated producer organisms from:

Marine Sponges: A Penicillium sp. strain (CECT 20935) that produces Tanzawaic acids was isolated from a Porifera sp. collected in Guatemala. plos.org Another producing strain, Penicillium steckii 108YD142, was isolated from a marine sponge sample. nih.gov

Sea Urchins: The fungus Penicillium sp. SF-6013 was isolated from the sea urchin Brisaster latifrons collected from the Sea of Okhotsk. kopri.re.kr

Deep-Sea Environments: A Penicillium sp. KWF32, which produces a variety of Tanzawaic acids, was isolated from the tissues of Bathymodiolus sp. collected in a cold spring area of the South China Sea. acs.orgnih.govacs.org

Freshwater Sediments: Tanzawaic acid derivatives have also been isolated from a Penicillium sp. derived from freshwater sediment. chemrxiv.org

The following table summarizes a selection of Penicillium species, their environmental source, and the Tanzawaic acids they produce.

| Fungal Strain | Species | Environmental Niche | Isolated Compounds |

| 108YD142 | Penicillium steckii | Marine Sponge | This compound, C, D, K, Q |

| SF-6013 | Penicillium sp. | Sea Urchin (Brisaster latifrons) | This compound, B, D, E |

| KWF32 | Penicillium sp. | Deep-Sea Cold Spring (Bathymodiolus sp.) | Penitanzacids A-J, Hatsusamides C-D, Tanzawaic acid B, E |

| CECT 20935 | Penicillium sp. | Marine Sponge (Porifera sp.) | Tanzawaic acid B |

| CF07370 | Penicillium sp. | Marine-derived | Tanzawaic acid B, E, M, N, O, P |

Isolation Techniques and Strategies in Research Contexts

The isolation of this compound from fungal cultures involves a multi-step process that begins with the extraction from the culture broth and mycelium, followed by rigorous purification using chromatographic techniques.

The initial step in isolating this compound involves separating the compound from the fungal culture. This is typically achieved by solvent extraction. A common procedure involves cultivating the producing fungal strain in a suitable medium, such as potato dextrose broth or Bennett's medium, for a specific period. nih.govplos.org

Following fermentation, the culture broth is separated from the mycelial mass. plos.org The broth and/or the mycelial cake are then extracted with an organic solvent. Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for this purpose. nih.gov For example, the culture broth of P. steckii 108YD142 was extracted twice with EtOAc. nih.gov In another instance, the mycelial cake of Penicillium sp. CECT 20935 was extracted with a mixture of EtOAc/MeOH (3:1). plos.org The resulting organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites, including this compound.

The crude extract obtained from the culture broth is a complex mixture that requires further purification to isolate this compound. Chromatographic techniques are essential for this separation process.

A typical purification workflow involves:

Initial Fractionation: The crude extract is often first subjected to a preliminary separation using methods like vacuum flash chromatography or open column chromatography. nih.govplos.org The stationary phase is commonly silica (B1680970) gel or a modified silica gel like ODS (octadecylsilanized). nih.govplos.org A stepwise gradient of solvents, such as a Hexane/EtOAc or MeOH/H₂O mixture, is used to elute different fractions. nih.govplos.org

Fine Purification: The fractions containing the target compound are then further purified using more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for obtaining highly pure this compound. nih.gov This method offers high resolution and is crucial for separating closely related analogues. mdpi.com

The table below outlines the purification strategies used in different studies to isolate this compound and its derivatives.

| Fungal Strain | Initial Chromatography | Secondary Purification | Elution Solvents |

| Penicillium sp. KWF32 | Silica gel column chromatography | Semipreparative HPLC | Not specified |

| Penicillium steckii 108YD142 | ODS open column chromatography | Reversed-phase HPLC | Stepwise gradient of MeOH/H₂O |

| Penicillium sp. CECT 20935 | Vacuum flash chromatography, Silica gel column | Flash chromatography | Stepwise gradient of Hexane/EtOAc/MeOH, then Hexane/EtOAc |

| Penicillium sp. SF-6013 | C18 flash column chromatography | Preparative TLC, RP C18 HPLC | Stepwise gradient of MeOH in H₂O |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Techniques

The initial characterization of Tanzawaic acid A relied on a combination of mass spectrometry and nuclear magnetic resonance to piece together its molecular framework.

High-resolution mass spectrometry is a foundational technique for determining the elemental composition of a novel compound. For the tanzawaic acid family, it has been routinely applied to establish the molecular formula. While a specific high-resolution electrospray ionization mass spectrometry (HR-ESIMS) value for this compound is not detailed in the reviewed literature, its molecular formula has been established as C₁₈H₂₂O₂. nih.gov This was confirmed through methods like atmospheric-pressure chemical ionization mass spectrometry (APCI-MS), which showed a deprotonated molecular ion at m/z 268.94 [M − H]⁻. nih.gov

For closely related analogues such as Tanzawaic acid Q (C₁₈H₂₆O₃), HR-ESIMS provided a precise measurement of the sodium adduct at m/z 313.1777 [M + Na]⁺, which corresponds to the calculated value of 313.1780. nih.gov Similarly, for Tanzawaic acid I (C₁₈H₂₆O₄), a pseudo-molecular ion was observed at m/z 329.1744 [M + Na]⁺ (calculated as 329.1729), confirming its elemental composition. beilstein-journals.org This demonstrates the critical role of HR-ESIMS in verifying the molecular formulas within this compound class, which is the first step in structural elucidation.

One-dimensional ¹H and ¹³C NMR spectroscopy provides the fundamental map of the chemical environment of hydrogen and carbon atoms within a molecule. For this compound, these spectra reveal the presence of a poly-hydrogenated naphthalene (B1677914) unit (a trans-decalin system) and a distinctive penta-2,4-dienoic acid side chain. mdpi.comresearchgate.net

Analysis of the ¹H NMR spectrum of the this compound substructure shows characteristic signals for six olefinic protons corresponding to the dienoic acid moiety and a double bond within the decalin ring. researchgate.net It also features signals for two aliphatic methylene (B1212753) groups, two aliphatic methine protons, and two methyl groups. researchgate.net The ¹³C NMR spectrum is consistent with these features, showing signals that are highly comparable to known this compound data. researchgate.net

The ¹H and ¹³C NMR spectral data for the closely related Tanzawaic acid B are provided below, illustrating the typical chemical shifts for the core structure of this family. plos.org

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 171.8 | - |

| 2 | 119.3 | 5.76 (d, 15.2) |

| 3 | 145.0 | 7.28 (dd, 15.2, 10.8) |

| 4 | 127.3 | 6.08 (t, 10.8) |

| 5 | 141.5 | 6.08 (t, 10.8) |

| 6 | 134.4 | - |

| 7 | 125.7 | 5.51 (m) |

| 8 | 32.7 | 2.10 (m) |

| 9 | 29.5 | 1.83 (m), 1.55 (m) |

| 10 | 35.8 | 1.48 (m) |

| 11 | 37.0 | 1.95 (m), 1.05 (m) |

| 12 | 48.0 | 1.62 (m) |

| 13 | 131.0 | 5.34 (br s) |

| 14 | 135.2 | - |

| 15 | 22.0 | 1.62 (s) |

| 16 | 21.0 | 0.98 (d, 6.8) |

| 17 | 22.9 | 0.90 (d, 6.8) |

| 18 | - | - |

| Data recorded in CDCl₃ at 100 MHz for ¹³C and 400 MHz for ¹H. plos.org |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle. They reveal connections between atoms that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the this compound moiety, ¹H-¹H COSY spectra were used to trace the connectivity within distinct spin systems, such as the continuous chain of protons from H-2 to H-5 in the side chain and the various coupled protons within the decalin ring system (e.g., CH₂(11)CH(10)CH₃(17)CH₂(9)CH(8)CH₃(18)). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons (which have no attached protons) into the structure. For the tanzawaic acid family, HMBC correlations are key to establishing the link between the pentadienoic acid side chain and the decalin core, as well as confirming the positions of the methyl groups and the ring fusion. beilstein-journals.orgrsc.org

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is paramount for determining the relative stereochemistry of the molecule.

Determination of Relative Configurations through Spectroscopic Data Analysis

The relative orientation of the various substituents and stereocenters in this compound was determined primarily through the analysis of NOESY and ROESY spectra. researchgate.net These experiments measure the Nuclear Overhauser Effect, where magnetisation is transferred between spatially proximate nuclei.

For the this compound unit, key correlations observed in the ROESY spectrum confirmed the relative stereochemistry. researchgate.net Specifically, the observation of a ROESY correlation between H-8 and H-10, and between the methyl protons of H₃-17 and H₃-18, established a cis-configuration for these groups. researchgate.net Further correlations, such as between H-10 and H-11a, H₃-18 and H-9b, H₃-17 and H-9b, and H₃-17 and H-11a, solidified the assignment of the relative stereochemistry of the decalin core, which was identical to that of co-isolated, pure this compound. researchgate.net The trans-fusion of the two rings is a common feature in this family, often confirmed by the lack of a NOESY correlation between the anti-oriented ring junction protons. nih.gov The large coupling constants between olefinic protons (e.g., J = ~15 Hz) in the side chain confirm an E-configuration for the double bonds. nih.govmdpi.com

Establishment of Absolute Configurations

While relative configuration describes the orientation of stereocenters relative to each other, the absolute configuration defines their precise arrangement in three-dimensional space.

Optical rotation is a physical property of chiral molecules that indicates the direction in which they rotate plane-polarized light. The value is often used as a point of comparison for known compounds. For this compound, conflicting values have been reported in the literature. One study reports a specific rotation of [α]D²⁴ +297° (c 0.5, MeOH), while an earlier publication lists it as [α]D +53° (c 0.43, CH₃OH). nih.govoup.com

While optical rotation provides a useful checkpoint, the definitive absolute configuration of this compound was ultimately established through the total synthesis of the molecule by Arimoto and Uemura. beilstein-journals.orgbeilstein-journals.orgnih.gov This synthetic achievement confirmed the absolute configuration to be (8R, 10S). beilstein-journals.orgbeilstein-journals.org This synthetically-verified structure now serves as a benchmark for the stereochemical assignment of newly discovered tanzawaic acid derivatives, often through biogenetic comparisons. nih.govacs.org Researchers can infer the absolute configuration of a new analogue by comparing its spectroscopic data and optical rotation to that of the known this compound, assuming a conserved biosynthetic pathway. acs.org

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For tanzawaic acids and their derivatives, experimental ECD spectra are compared with quantum chemical-calculated spectra for possible stereoisomers.

In the analysis of novel tanzawaic acid derivatives, such as steckwaic acids and penitanzacids, ECD calculations have been instrumental. acs.orgresearchgate.netacs.orgresearchgate.net Researchers compute the theoretical ECD spectra for different potential absolute configurations. The absolute configuration of the natural product is then assigned by identifying the calculated spectrum that shows the best agreement with the experimentally measured one. researchgate.netrsc.org For example, this method was successfully applied to determine the configuration of various new derivatives, including steckwaic acids E-K and others isolated from marine fungi. researchgate.netresearchgate.net This comparative approach provides high confidence in assigning the stereochemistry, especially for compounds not amenable to crystallization. acs.org

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing unequivocal proof of a compound's constitution and absolute stereochemistry. This technique involves irradiating a single, high-quality crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern.

While obtaining suitable crystals of the parent this compound can be challenging, researchers have successfully used this method on its derivatives. For instance, the absolute configuration of Tanzawaic acid R was unambiguously determined to be 6R, 7R, 8R, 10S, 12S, 13S after it was converted to its methyl ester, which formed a crystal suitable for X-ray analysis. mdpi.com Similarly, the absolute stereochemistry of Tanzawaic acid B was confirmed through X-ray diffraction, which in turn helped to establish the configuration of hybrid molecules containing it, such as Hatsusamide A. mdpi.com The structures of several novel analogues, including certain steckwaic acids and a rare alkaloid-N-oxide derivative, have also been confirmed by single-crystal X-ray diffraction analysis, often providing the definitive evidence for their structural assignment. acs.orgresearchgate.netacs.orgnih.gov

Modified Mosher's Method

The modified Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. The method involves esterifying the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute stereochemistry can be deduced.

This method has been frequently applied to elucidate the stereochemistry of hydroxylated tanzawaic acid derivatives. acs.orgacs.orgnih.gov For instance, the absolute stereochemistry of several previously undescribed tanzawaic acid analogues isolated from the endophytic fungus Penicillium citrinum was verified using this technique. researchgate.netresearchgate.net The secondary hydroxyl group on elsinopirin B, a related decalin polyketide, was utilized to assign the absolute configuration for its entire family of compounds via Mosher's analysis, demonstrating the utility of the method within this structural class. mdpi.com

Identification and Structural Characterization of Novel Tanzawaic Acid Derivatives and Analogues

Ongoing research into metabolites from marine and terrestrial fungi has led to the discovery of a wide array of novel tanzawaic acid derivatives and analogues. These compounds often exhibit variations in the decalin core, the side chain, or both, leading to significant structural diversity. The characterization of these new molecules relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), extensive 1D and 2D NMR spectroscopy, and the stereochemical methods described above. acs.orgmdpi.com

Recent studies have uncovered several new classes of tanzawaic acid derivatives:

Penitanzacids and Hatsusamides : A study on a deep-sea-derived Penicillium sp. yielded twelve new tanzawaic acid derivatives, named penitanzacids A-J, and two hybrid compounds, hatsusamides C-D. acs.orgnih.gov The penitanzacids H-J are notable as the first examples in this family to possess a C3 side chain. acs.orgnih.gov The hatsusamides feature a unique skeleton where a tanzawaic acid is linked to a diketopiperazine via an ester bond. acs.orgnih.gov

Steckwaic Acids : Investigations of the fungus Penicillium steckii have been particularly fruitful, yielding numerous derivatives named steckwaic acids. researchgate.netacs.org Steckwaic acids A-D are the first tanzawaic acid derivatives discovered to contain a naphthalene ring system. acs.org

Other Novel Analogues : Further research has identified compounds like Tanzawaic acid Q, R, S, T, U, V, W, and X. mdpi.commdpi.com Tanzawaic acid R, for instance, was isolated from Penicillium steckii HDN13-279 and its structure was confirmed by X-ray diffraction of its methyl ester. mdpi.com Other derivatives feature unusual oxygenation patterns or modifications to the side chain, such as a propanoic acid unit at C-1 instead of the typical pentanoic acid chain. researchgate.netresearchgate.net

The table below summarizes some of the recently identified novel tanzawaic acid derivatives.

| Compound Name | Source Organism | Key Structural Feature | Ref |

| Penitanzacids A-J | Penicillium sp. KWF32 | New tanzawaic acid derivatives; H-J have a C3 side chain. | acs.orgacs.orgnih.gov |

| Hatsusamides C-D | Penicillium sp. KWF32 | Hybrid skeleton of tanzawaic acid and diketopiperazine. | acs.orgacs.orgnih.gov |

| Steckwaic Acids A-D | Penicillium steckii AS-324 | Contain a naphthalene ring. | acs.org |

| Steckwaic Acids E-K | Penicillium steckii SCSIO 41040 | New tanzawaic acid analogues. | researchgate.net |

| Tanzawaic Acid Q | Penicillium steckii 108YD142 | New derivative identified by NMR and LC-MS. | mdpi.com |

| Tanzawaic Acids R-X | Penicillium steckii HDN13-279 | Seven new polyketides with a decalin moiety. | researchgate.netmdpi.com |

These discoveries highlight the remarkable biosynthetic plasticity of the tanzawaic acid pathway in fungi and provide new molecular scaffolds for further investigation.

Biosynthetic Pathways and Mechanistic Hypotheses

Proposed Polyketide Biosynthesis Framework

The biosynthesis of Tanzawaic acid A is initiated by a multienzyme complex known as a polyketide synthase (PKS). rsc.orgwikipedia.org These PKS systems assemble polyketides through the sequential condensation of simple carboxylic acid units, a process analogous to fatty acid synthesis. wikipedia.org The biosynthesis of the tanzawaic acid family is believed to involve highly reducing iterative PKS enzymes. rsc.orgnih.gov

The process commences with a "starter unit," typically acetyl-CoA, which is subsequently elongated by the addition of "extender units," such as malonyl-CoA. wikipedia.org For this compound, it is proposed that this process continues until a linear octaketide precursor is formed. rsc.org This linear chain of alternating ketone and methylene (B1212753) groups is the fundamental backbone that is later tailored and cyclized to form the final molecule. acs.org

Genetic studies have provided significant insights into this framework. In the fungus Penicillium steckii, a gene cluster responsible for producing tanzawaic acids has been identified. nih.gov Within this cluster, a specific gene, designated PsPKS1, has been confirmed as the polyketide synthase essential for tanzawaic acid production. Experiments involving the inactivation (knockout) of the PsPKS1 gene resulted in a complete cessation of tanzawaic acid synthesis. Conversely, when the gene was reintroduced into the mutant strain, the production of tanzawaic acids was restored, confirming the central role of this PKS in laying the molecular foundation. nih.gov

Hypothesized Intramolecular Cyclization Mechanisms

The defining structural feature of this compound is its trans-fused decalin ring system. The formation of this bicyclic core from a linear polyketide chain is hypothesized to occur through a powerful and stereospecific intramolecular cyclization. researchgate.net The most widely accepted mechanism for this transformation is a biological Diels-Alder reaction, a type of [4+2] cycloaddition. rsc.orgacs.org This reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile within the same polyketide chain.

Two primary pathways have been proposed for the timing of the biological Diels-Alder reaction in relation to the polyketide chain elongation. rsc.orgacs.org

Path A: In this model, the entire linear octaketide chain is fully assembled by the PKS first. Following its synthesis, the chain folds into a conformation that allows the intramolecular Diels-Alder reaction to occur, forming the decalin ring. This pathway is analogous to the biosynthetic routes established for other natural products like the solanapyrones. rsc.orgacs.org

Path B: This alternative hypothesis suggests that cyclization occurs before the polyketide chain is fully elongated. In this scenario, the PKS would selectively use its dehydratase domain to create a suitably activated hexaketide intermediate containing a dienophile. This intermediate would then undergo the intramolecular Diels-Alder reaction to form the decalin ring. Subsequently, the PKS would continue to elongate the side chain to the final octaketide level. This pathway shares similarities with the biosynthesis of lovastatin (B1675250). rsc.orgacs.org The identification of naturally occurring apiosporic acid, which is formed from a hexaketide, lends support to this pathway. rsc.org Further evidence for Path B comes from the isolation of related metabolites, the penitanzacids H–J, which possess a shorter side chain, suggesting that the decalin core can be formed and subsequently modified with different chain lengths. acs.org

Table 1: Proposed Diels-Alder Biosynthetic Pathways for this compound

| Pathway | Description | Key Intermediate Stage for Cyclization | Supporting Analogy/Evidence |

|---|---|---|---|

| Path A | The full-length octaketide chain is synthesized first, followed by the intramolecular Diels-Alder cyclization. | Octaketide | Biosynthesis of solanapyrones. rsc.orgacs.org |

| Path B | A hexaketide intermediate undergoes Diels-Alder cyclization first, followed by further chain elongation to the octaketide level. | Hexaketide | Biosynthesis of lovastatin and apiosporic acid; isolation of penitanzacids with shorter side chains. rsc.orgacs.org |

The stereochemistry of the tanzawaic acid family provides compelling evidence for an enzyme-catalyzed cyclization. The decalin system consistently exhibits a trans ring fusion, and the stereochemical configurations at key carbon centers (C-6 and C-15) are conserved across the family. rsc.org This high degree of stereocontrol is a hallmark of enzymatic reactions.

It is proposed that a specific enzyme, a putative "Diels-Alderase," binds the flexible polyketide chain in a tightly controlled conformation. rsc.org This enzymatic pocket is thought to stabilize the diene component in an endo transition state, which dictates the precise stereochemical outcome of the cycloaddition. rsc.org This selective process leads to the formation of only one of four possible Diels-Alder adducts, known as the C-endo adduct. rsc.org This contrasts sharply with the biosynthesis of solanapyrones, where a mixture of diastereoisomers arising from both endo and exo cyclizations is observed. rsc.org The remarkable stereoselectivity in tanzawaic acid biosynthesis is therefore considered strong proof for the existence of a dedicated Diels-Alderase enzyme. The absolute stereochemistry of the related compound Tanzawaic acid E, determined by X-ray crystallography, serves as a crucial reference point for the entire class of molecules. rsc.org

Enzymatic Considerations in Tanzawaic Acid Biosynthesis

The complete biosynthesis of this compound requires a suite of specialized enzymes working in a coordinated fashion. The central enzyme is the polyketide synthase (PsPKS1 in P. steckii), which is responsible for assembling the linear precursor. nih.gov

The most significant hypothesized enzyme is the Diels-Alderase, a type of pericyclase, which would catalyze the key intramolecular [4+2] cycloaddition. rsc.orgresearchgate.net While the existence of such an enzyme is strongly supported by the stereochemical evidence, its isolation and characterization remain a key goal in understanding this pathway. rsc.org

Beyond these, other enzymes are necessary for tailoring the molecule:

Dehydratases: These enzymes, often domains within the PKS, are responsible for creating the double bonds necessary to form the diene and dienophile moieties for the Diels-Alder reaction. rsc.org

Reductases: These enzymes carry out the reduction of carbonyl groups and hydroxyl groups at specific points along the chain. rsc.org

Other tailoring enzymes: Additional enzymes are required for processes such as the incorporation of methyl groups and the final organization of the side chain. rsc.org

Many questions regarding the precise control of these enzymatic steps—including the chemistry of ring closure, double bond formation, and side chain organization—will be definitively answered once the proposed "tanzawaic acid synthase" complex is isolated and fully characterized. rsc.org

Elucidation of Biosynthetic Intermediates and Related Metabolites

While the primary linear octaketide and the cyclized hexaketide intermediates are currently hypothetical structures that have not been isolated, the study of related, naturally occurring metabolites has provided crucial clues about the biosynthetic pathway. Fungi, particularly from the genus Penicillium, produce a wide array of tanzawaic acid analogues. rsc.orgnih.govbeilstein-journals.org

The isolation of compounds like apiosporic acid supports the feasibility of a hexaketide-level cyclization (Path B). rsc.org More direct evidence comes from the discovery of penitanzacids H–J, isolated from a deep-sea-derived Penicillium species. acs.org These compounds possess the characteristic tanzawaic acid decalin core but have a much shorter C3 side chain. Their existence strongly supports a biosynthetic model (Path B) where the decalin framework is constructed first and then appended with a side chain, which can vary in length. acs.org The diversity of related structures, such as the tanzawaic acids I, J, K, and L, each with unique oxidation patterns on the decalin core, further illustrates the array of enzymatic tailoring that occurs after the fundamental skeleton is formed. researchgate.netbeilstein-journals.org

Total Synthesis Approaches and Methodological Advancements

Strategic Considerations for Complex Polyketide Synthesis

The synthesis of complex polyketides like Tanzawaic acid A requires meticulous planning and strategic foresight. The core of this challenge lies in the construction of its characteristic structural motifs with precise stereochemical control.

Challenges Associated with the Polysubstituted Octalin Skeleton

The synthesis of the tanzawaic acids is a demanding task due to their shared polysubstituted octalin skeleton. sciencedaily.comeurekalert.orgnewswise.com This structure is a ten-carbon framework arranged in a compact pattern with multiple chemical groups at specific three-dimensional positions. sciencedaily.comeurekalert.orgnewswise.com A significant hurdle is the stereochemical complexity of the octalin core, which has eight carbon atoms that can be involved in stereochemical reactions. sciencedaily.comeurekalert.org This means that any desired substitution must compete with 255 other possible arrangements, making precise control of the molecular architecture a significant challenge. sciencedaily.comeurekalert.orgnewswise.com

Retrosynthetic Analysis of this compound and B

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For Tanzawaic acid B, which shares a core structure with this compound, the strategy involves breaking down the molecule into simpler, more readily available precursors. eurekalert.orgresearchgate.net The synthesis plan for Tanzawaic acid B hinges on the idea that a successful synthesis for this molecule could be adapted for other members of the tanzawaic acid family. eurekalert.orgtus.ac.jp

The retrosynthetic strategy for Tanzawaic acid B, as outlined by researchers, begins with the final molecule and works backward. researchgate.net The pentadienoic acid moiety is envisioned to be attached via a Horner-Wadsworth-Emmons (HWE) reaction to an aldehyde precursor. researchgate.netnih.gov This aldehyde can be derived from a xanthate through a Barton-McCombie deoxygenation. researchgate.netnih.gov The core of the strategy is the construction of the key chiral octalin intermediate. researchgate.netnih.govacs.org This octalin skeleton, which contains seven stereogenic centers, is the central building block for almost the entire tanzawaic acid family. acs.orgresearchgate.netresearchgate.net The plan was to utilize a previously developed strategy for the synthesis of coprophilin, a compound with a similar skeleton. nih.govacs.org

Key Synthetic Transformations and Methodologies

The successful synthesis of the tanzawaic acids relies on a series of powerful and precise chemical reactions. These methods are essential for constructing the complex carbon framework and installing the numerous stereocenters with the correct configuration.

Construction of the Chiral Octalin Skeleton

The formation of the chiral octalin skeleton is the cornerstone of the total synthesis of tanzawaic acids. sciencedaily.comeurekalert.org This intricate process involves a carefully orchestrated sequence of reactions to build the fused ring system with the desired stereochemistry.

A pivotal step in constructing the octalin skeleton is the intramolecular Diels-Alder (IMDA) reaction. sciencedaily.comeurekalert.orgnewswise.com Researchers utilized a previously synthesized chain-like molecule and, through a meticulously controlled IMDA reaction, induced it to "fold" into the desired octalin structure. sciencedaily.comeurekalert.orgnewswise.com However, controlling the stereochemical outcome of this reaction is critical. For instance, thermal IMDA reactions were found to proceed with low selectivity for the desired trans-octalin isomer. researchgate.netnih.gov To overcome this, investigations into the effects of solvents and temperature were conducted, revealing that the reaction was highly dependent on temperature. researchgate.netnih.gov Performing the preceding Wittig reaction at a lower temperature (35 °C) was found to be crucial to obtain the desired product efficiently without triggering a premature and less selective thermal IMDA reaction. nih.gov

Integration of the Pentadienoic Moiety (e.g., Horner-Wadsworth-Emmons Reaction)

A critical step in the synthesis of tanzawaic acids is the attachment of the characteristic pentadienoic acid side chain to the multi-substituted octalin core. acs.org Retrosynthetic analysis often disconnects this side chain from the main skeleton at the olefinc bond. researchgate.net

In the total synthesis of Tanzawaic acid B, a close structural relative of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a key method for this transformation. acs.orgnih.gov The synthesis involves preparing an aldehyde from the core octalin skeleton. acs.org This aldehyde is then reacted with a phosphonate (B1237965) ester reagent under HWE conditions to construct the pentadienoic ester moiety. acs.orgnih.gov This reaction is highly valued for its reliability in forming carbon-carbon double bonds and its potential for stereocontrol. researchgate.net The final step to achieve the natural product involves the hydrolysis of the resulting methyl ester. researchgate.net

An earlier approach in the first total synthesis of this compound itself employed a Stille coupling reaction to connect the side chain, highlighting an alternative but effective strategy for this key bond formation. researchmap.jpresearchgate.net

Stereocontrolled Approaches and Stereoselective Reactions

The tanzawaic acid skeleton features a densely functionalized octalin core with multiple stereogenic centers, demanding a high degree of stereocontrol throughout the synthesis. acs.orgnih.gov The first total synthesis of this compound was noted for its stereocontrolled route which successfully determined the absolute stereochemistry of the molecule. researchmap.jpacademictree.org

Key strategies for achieving this control include:

Intramolecular Diels-Alder (IMDA) Reaction: The formation of the core octalin skeleton is often achieved through a carefully controlled IMDA reaction. medboundtimes.com In this process, a linear precursor molecule is designed to "fold" and cyclize, forming the fused ring system. medboundtimes.com However, this reaction can be sensitive to thermal conditions, sometimes leading to low selectivity for the desired trans-fused octalin product on a larger scale. acs.org

Asymmetric Reactions: To control the stereochemistry of the polysubstituted core, modern syntheses employ powerful asymmetric reactions. In the gram-scale synthesis of the tanzawaic acid core, an asymmetric Mukaiyama aldol (B89426) reaction and asymmetric alkylation were used to precisely set the stereocenters. medboundtimes.comsciencedaily.comnewswise.com These methods allowed researchers to overcome the challenge of selectively forming one desired stereoisomer out of 256 possibilities. sciencedaily.com

Functional Group Transformations (e.g., Barton-McCombie Deoxygenation)

The journey from early-stage intermediates to the final tanzawaic acid structure requires numerous functional group transformations. A notable example is the Barton-McCombie deoxygenation, a radical-based reaction used to remove a hydroxyl group.

In the synthesis of Tanzawaic acid B, after constructing the core skeleton, a specific hydroxyl group is first converted into a xanthate. acs.orgnih.gov This xanthate intermediate is then deoxygenated to the corresponding benzoate (B1203000) under Barton-McCombie reaction conditions. acs.orgresearchgate.netnih.gov This sequence is crucial for achieving the correct oxidation state of the octalin core before the subsequent elongation of the side chain. nih.gov The researchers strategically placed this radical reduction step before the HWE reaction to prevent potential geometric isomerization of the side chain. nih.gov

Gram-Scale Synthesis Developments and Optimization

Moving from a laboratory-scale synthesis to a gram-scale production that can supply material for extensive biological testing presents significant challenges. nih.gov A major effort in the field has been the development of a gram-scale synthesis of the chiral octalin core, which is common to nearly all tanzawaic acids, including this compound. acs.orgacs.org

Initial synthetic routes were often sufficient for structural confirmation but not for producing large quantities. nih.govacs.org For instance, early attempts at scaling up the key intramolecular Diels-Alder reaction resulted in low selectivity. acs.org Optimization required a systematic investigation of reaction conditions. In the Wittig reaction step leading to the Diels-Alder precursor, changing the solvent and temperature was found to be critical.

| Condition Set | Solvent | Temperature | Yield of Desired trans-Octalin (over 4 steps) | Yield of Undesired cis-Octalin (over 4 steps) |

|---|---|---|---|---|

| A | Toluene (B28343) | High | 28% | 13% |

| B | Dichloromethane (B109758) | Moderate | 42% | 6% |

As shown in the table, switching from high temperatures in toluene to moderate temperatures in dichloromethane significantly improved the yield of the desired trans-fused octalin (from 28% to 42%) and reduced the formation of the undesired cis-fused isomer (from 13% to 6%). researchgate.net This optimization was crucial for achieving an efficient decagram-scale synthesis of a key intermediate, which ultimately facilitated the first total synthesis of (+)-tanzawaic acid B on a gram scale. acs.orgresearchgate.netchemrxiv.org

Comparative Analysis of Different Synthetic Routes

The synthetic strategies toward this compound and its family members have evolved over time.

First Generation Synthesis (this compound): The first successful total synthesis of this compound by Uemura and co-workers was a landmark achievement that confirmed the absolute stereochemistry of the molecule. researchmap.jpacs.org A key feature of this route was the use of a Stille coupling to attach the pentadienoic side chain to a highly hindered aryl triflate on the decalin core. researchmap.jpresearchgate.net

Second Generation Synthesis (Tanzawaic Acid B): More recent work, culminating in the first gram-scale total synthesis of Tanzawaic acid B by Shiina and colleagues, employed a different approach for the side-chain installation. acs.orgsciencedaily.com This route utilized the Horner-Wadsworth-Emmons (HWE) reaction . acs.org The retrosynthetic plan involved creating an aldehyde on the octalin core and coupling it with a phosphonate reagent. acs.orgnih.gov This approach benefits from the high reliability and often milder conditions of the HWE olefination. researchgate.net

The evolution from a Stille coupling to an HWE reaction for constructing the side chain reflects a common theme in total synthesis: the refinement of routes to improve efficiency, scalability, and modularity. While the initial synthesis proved the structure, the later synthesis focused on developing a practical method to produce significant quantities of the compound, paving the way for further research into the biological activities of the tanzawaic acid family. sciencedaily.comnewswise.com

Biological Activities and Molecular Mechanisms Research Focus

Anti-inflammatory Effects and Underlying Signaling Pathways

Research into Tanzawaic acid A has revealed significant anti-inflammatory properties, primarily investigated through its effects on key inflammatory mediators and pathways in cellular models.

This compound has demonstrated a notable ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. In studies using lipopolysaccharide (LPS)-activated murine microglial BV-2 cells, this compound inhibited NO production with an IC50 value of 7.1 μM. researchgate.netmdpi.comnih.govresearchgate.net It also showed inhibitory activity in LPS-stimulated RAW 264.7 murine macrophages, with a recorded IC50 value of 27.0 μM. researchgate.netmdpi.comnih.gov This inhibitory action on NO production is a key indicator of its anti-inflammatory potential. researchgate.netacs.org

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| Cellular Model | Stimulant | IC50 Value (μM) | Reference |

|---|---|---|---|

| Microglial BV-2 Cells | LPS | 7.1 | researchgate.netmdpi.com |

The mechanism behind this compound's reduction of NO levels is linked to its ability to regulate the expression of key inflammatory enzymes. Studies have shown that the inhibitory effects on NO production directly correlate with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.netmdpi.comnih.gov This suppressive action was observed in both LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells. researchgate.netmdpi.comnih.gov By downregulating the expression of iNOS (the enzyme responsible for producing large amounts of NO during inflammation) and COX-2 (an enzyme central to the production of prostaglandins), this compound modulates critical pathways in the inflammatory response. researchgate.netmdpi.commedchemexpress.com

In addition to its effects on the NO pathway, this compound has been identified as an inhibitor of superoxide (B77818) anion production. researchgate.netresearchgate.netacs.org It was reported to inhibit the production of superoxide anions in human neutrophils. This activity was noted when this compound was isolated from the fungus Penicillium citrinum. researchgate.net

Enzyme Inhibition Studies

Beyond its anti-inflammatory effects, this compound has been evaluated for its ability to directly inhibit specific enzymes, revealing further therapeutic potential.

This compound is a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netresearchgate.netresearchgate.netacs.org Research has demonstrated that this compound, isolated from a marine-derived Penicillium sp., inhibits PTP1B activity with an IC50 value of 8.2 μM. researchgate.netmdpi.comnih.govresearchgate.net PTP1B is recognized as a therapeutic target for various conditions, and its inhibition by this compound is a key aspect of the compound's bioactivity profile. researchgate.netresearchgate.net

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by this compound

| Enzyme | IC50 Value (μM) | Reference |

|---|

While other derivatives of tanzawaic acid have shown alpha-glucosidase inhibitory activity, published research focusing specifically on this compound did not provide evidence of this particular enzymatic inhibition. acs.orgmdpi.com

Antimicrobial Research Applications and Mechanisms

Inhibition of Bacterial Conjugation Systems (e.g., IncW, IncFII) in Bacterial Models

A significant area of research for this compound has been its ability to inhibit bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes. plos.orgablesci.com Studies have identified Tanzawaic acids A and B as effective inhibitors of conjugation, particularly for plasmids belonging to the IncW and IncFII incompatibility groups. plos.orgablesci.comacs.orgacs.org Their inhibitory effects extend to plasmids mobilized by these systems. plos.orgablesci.comacs.org

The inhibitory activity of this compound is concentration-dependent. For instance, at a concentration of 0.4 mM, Tanzawaic acid B, a close analog, was shown to inhibit the conjugation of the IncW plasmid R388 by approximately 98%. nih.govplos.org While highly effective against IncW and IncFII systems, the inhibitory effect is less pronounced for plasmids of the IncFI, IncI, IncL/M, IncX, and IncH groups. plos.orgablesci.comacs.org Notably, plasmids from the IncN and IncP groups appear to be unaffected by this compound. plos.orgablesci.comacs.org The mechanism of action is thought to involve the targeting of the mating pair formation (MPF) system of the conjugative plasmids. plos.org It has been suggested that conjugation inhibitors like tanzawaic acids compete with fatty acids for binding to the conjugative traffic ATPase TrwD, which is a key component of the Type IV secretion system involved in DNA transfer. asm.orgrit.edu

| Plasmid Incompatibility Group | Inhibition by this compound/B |

| IncW | Strong Inhibition |

| IncFII | Strong Inhibition |

| IncFI | Lesser Inhibition |

| IncI | Lesser Inhibition |

| IncL/M | Lesser Inhibition |

| IncX | Lesser Inhibition |

| IncH | Lesser Inhibition |

| IncN | Unaffected |

| IncP | Unaffected |

Antifungal Activities in Plant Pathogen Models (e.g., Magnaporthe oryzae, Rhizopus oryzae)

This compound has demonstrated notable antifungal properties against significant plant pathogens. plos.orgmdpi.com Research has focused on its efficacy against Magnaporthe oryzae, the causative agent of rice blast disease, and Rhizopus oryzae, a common post-harvest rot fungus.

In studies on Magnaporthe oryzae, this compound was found to inhibit conidial germination. plos.orgmdpi.combeilstein-journals.org The reported toxic half-maximal inhibitory concentration (toxic-IC50) for this inhibition was 37 µM. nih.govplos.orgplos.org Other related tanzawaic acids also showed activity, with some inhibiting conidial germination at concentrations of 50 µg/mL or less. beilstein-journals.org

Against Rhizopus oryzae, Tanzawaic acids A, B, C, and R have all exhibited antifungal activity. researchgate.netnih.gov The therapeutic potential of this compound has been demonstrated in an in vivo silkworm infection assay, where it exerted a dose-dependent therapeutic effect against R. oryzae. acs.orgresearchgate.netnih.gov This suggests its potential as a lead compound for developing treatments for infections caused by this fungus.

| Fungal Pathogen | Activity of this compound | Reported IC50/Activity |

| Magnaporthe oryzae | Inhibition of conidial germination | toxic-IC50 = 37 µM nih.govplos.orgplos.org |

| Rhizopus oryzae | Antifungal activity, Therapeutic effect in silkworm model | Dose-dependent acs.orgresearchgate.netnih.gov |

Antibacterial Efficacy in in vitro and in vivo Research Models (e.g., Brevibacillus brevis, Escherichia coli, Silkworm Infection Assay)

The antibacterial spectrum of this compound has been explored in various research models. It has shown weak activity against the Gram-positive bacterium Brevibacillus brevis at a concentration of 185 µM. plos.orgplos.orgbeilstein-journals.org

In the case of Escherichia coli, a Gram-negative bacterium, the direct antibacterial activity of this compound itself appears to be limited. nih.gov However, some derivatives of tanzawaic acid have shown more potent activity. For example, one derivative, penitanzacid B, exhibited moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. mdpi.com Another derivative showed potent activity against E. coli with an MIC value of 8 μg/mL. mdpi.com Research on Tanzawaic acid B revealed no significant effect on E. coli at concentrations below 364 µM. nih.gov The primary focus of research involving E. coli has been on the inhibition of plasmid conjugation rather than direct bactericidal or bacteriostatic effects. caymanchem.com

The therapeutic potential of tanzawaic acids has also been assessed using an in vivo silkworm infection model with the pathogenic fungus Rhizopus oryzae, where Tanzawaic acids A and B showed a dose-dependent therapeutic effect. acs.orgresearchgate.netnih.govjst.go.jp

Other Investigated Biological Activities (e.g., Antimalarial, Anticoccidial)

In addition to its antimicrobial and enzyme-inhibiting properties, research has uncovered other promising biological activities of this compound and its derivatives.

Antimalarial activity has been reported for several tanzawaic acid derivatives. researchgate.netresearchgate.net One study found that an unknown dihydrobenzofuran derivative possessed the strongest antimalarial activity with an IC50 value of 3.76 μM. researchgate.netresearchgate.net Tanzawaic acid B also showed weak antimalarial activity against both chloroquine-resistant (K1 strain) and chloroquine-sensitive (FCR3 strain) Plasmodium falciparum, with IC50 values of 78.5 µM and 79.2 µM, respectively. caymanchem.comnih.gov

Anticoccidial activity has also been associated with compounds structurally related to tanzawaic acids, such as arohynapenes. researchgate.netjst.go.jp Hynapenes A-C were found to be effective against monensin-resistant Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. mdpi.com This suggests that the tanzawaic acid scaffold may be a promising starting point for the development of new anticoccidial agents.

| Biological Activity | Compound/Derivative | Organism/Model | Reported IC50/Activity |

| Antimalarial | Dihydrobenzofuran derivative | Plasmodium falciparum | IC50 = 3.76 μM researchgate.netresearchgate.net |

| Antimalarial | Tanzawaic acid B | P. falciparum (K1 strain) | IC50 = 78.5 µM caymanchem.comnih.gov |

| Antimalarial | Tanzawaic acid B | P. falciparum (FCR3 strain) | IC50 = 79.2 µM caymanchem.comnih.gov |

| Anticoccidial | Hynapenes A-C | Eimeria tenella | Effective against monensin-resistant strains mdpi.com |

Structure-Activity Relationship (SAR) Studies of Tanzawaic Acid Derivatives

Structure-activity relationship (SAR) studies on tanzawaic acid and its derivatives have provided valuable insights into the chemical features essential for their biological activities. These studies have shown that both the carboxylic acid group and a long, unsaturated aliphatic chain are crucial for the inhibition of bacterial conjugation. plos.org

The importance of a substantial hydrophobic moiety for this activity is highlighted by the observation that the introduction of a hydroxyl group distant from the carboxylic acid, as seen in Tanzawaic acid E, leads to a loss of conjugation inhibitory function. nih.govplos.org In contrast, Tanzawaic acids A and B, which lack this additional hydroxyl group, are effective inhibitors. nih.gov

SAR studies have also been initiated for other biological activities. For instance, the position of a hydroxyl group and the presence of a carboxyl group are thought to be key structural features for the anti-inflammatory activity of tanzawaic acids. nih.gov The diverse biological activities reported for the growing number of tanzawaic acid derivatives, which feature modifications on the decalin scaffold and the side chain, underscore the potential of this chemical class for further development. acs.orgmdpi.com The creation of hybrid molecules, such as the linkage of a tanzawaic acid with a diketopiperazine, represents another avenue for exploring new biological activities. acs.org

Advanced Analytical Methodologies for Research

Application of LC-DAD-MS in Purification Guidance and Compound Characterization

Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) is a powerful hyphenated technique crucial for the analysis of fungal extracts containing tanzawaic acids. This method provides multiple layers of data from a single analysis, guiding the purification process and aiding in the structural characterization of isolated compounds.

The process begins with Liquid Chromatography (LC), which separates the individual components of a complex mixture, such as a crude extract from a Penicillium species culture. acs.org As the separated compounds elute from the LC column, they pass through a Diode Array Detector (DAD). The DAD records the ultraviolet-visible (UV-Vis) absorption spectrum for each compound. Tanzawaic acids exhibit a characteristic UV spectrum with a maximum absorption (λmax) around 270 nm, which serves as a preliminary marker for this class of compounds within the extract. acs.org

Following UV detection, the eluted compounds are ionized and analyzed by a Mass Spectrometer (MS). The MS provides critical information on the molecular weight of each compound, which is fundamental for its identification. nih.gov The combination of retention time from the LC, the characteristic UV spectrum from the DAD, and the molecular weight from the MS allows researchers to create a detailed chemical profile of the extract.

This analytical approach is instrumental in guiding the fractionation and purification process. By analyzing the LC-DAD-MS profile of different fractions, researchers can track the distribution of known tanzawaic acids and identify fractions that are rich in potentially new, uncharacterized derivatives. For instance, the structures of Tanzawaic acid Q and its known analogues A, C, D, and K were determined through detailed analysis of their 1D, 2D NMR and LC-MS data. nih.gov This targeted approach, often referred to as dereplication, saves significant time and resources by focusing purification efforts on fractions containing novel chemical entities.

| Compound | Molecular Formula | Observed Mass (m/z) | Detection Method |

|---|---|---|---|

| Tanzawaic acid A | C18H22O2 | 270.16 | MS |

| Tanzawaic acid Q | C18H24O4 | Not specified | LC-MS |

| Tanzawaic acid I | C18H26O4 | 329.1744 [M+Na]+ | HRMS-ESI |

| Tanzawaic acid K | C18H26O3 | 313.1788 [M+Na]+ | HRMS-ESI |

Development and Utilization of Compound Databases for Research Guidance and Analog Discovery

To streamline the process of identifying known compounds and discovering new analogs, researchers have developed specialized in-house databases dedicated to the tanzawaic acid family. acs.org These databases are curated repositories of chemical and spectroscopic information for all previously reported tanzawaic acids and their derivatives.

The creation of such a database involves compiling key identifying information for each known compound. This typically includes:

Compound Name: The accepted scientific name (e.g., this compound).

Chemical Structure: The 2D or 3D representation of the molecule.

Molecular Weight: The calculated exact mass of the compound. acs.org

Characteristic UV Spectrum: The λmax values that define its UV absorption profile. acs.org

The primary utility of these databases is in the rapid dereplication of compounds during the analysis of new fungal extracts. When a sample is analyzed by LC-DAD-MS, the resulting data (retention time, UV spectrum, and molecular weight) for each peak in the chromatogram is compared against the entries in the tanzawaic acid database. acs.org A match indicates the presence of a known compound, allowing researchers to quickly identify it without needing to perform a full-scale isolation and structural elucidation.

This database-driven approach significantly accelerates the discovery of novel compounds. When the LC-DAD-MS analysis reveals a peak with the characteristic tanzawaic acid UV spectrum but with a molecular weight that does not match any entry in the database, it signals a high probability of a new, undiscovered analog. acs.org This allows scientists to prioritize the isolation of these specific compounds for full structural analysis. This systematic method led to the discovery of 12 new tanzawaic acid derivatives, named penitanzacids A-J and hatsusamides C-D, from a deep-sea-derived Penicillium species. acs.org

Future Research Directions and Unexplored Avenues

Advancements in Synthetic Chemistry for Novel Analog Generation

The complex structure of tanzawaic acids, characterized by a polysubstituted octalin skeleton and a pentadienoic acid moiety, presents a considerable challenge for total synthesis. nih.govnewswise.com The first total synthesis of tanzawaic acid B was a significant milestone, paving the way for the synthesis of other members of the tanzawaic acid family and their analogs. nih.govnewswise.comnews-medical.net Future research will likely focus on developing more efficient and scalable synthetic routes. These advancements are crucial for producing sufficient quantities of tanzawaic acids for extensive biological testing and for creating a diverse library of synthetic analogs. newswise.comnews-medical.net

The generation of novel analogs is a key strategy for improving the therapeutic potential of natural products. By systematically modifying the structure of Tanzawaic acid A, researchers can explore structure-activity relationships (SAR) and optimize its biological properties. oup.com For instance, the synthesis of analogs could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. newswise.comnews-medical.net Researchers are already designing new sets of tanzawaic acid analogs based on the shared characteristics of known conjugation inhibitors, such as a hydrophobic tail, unsaturations, and a polar head. rit.edu

Deeper Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory effects. news-medical.netplos.orgresearchgate.netmdpi.com However, the precise molecular and cellular mechanisms underlying these actions are not fully understood. oup.comontosight.ai

Future investigations should aim to identify the specific molecular targets of this compound. For example, in its role as a bacterial conjugation inhibitor, it is suggested that tanzawaic acids may target the multiprotein type IV secretion system (T4SS), specifically the ATPase TrwD. rit.eduplos.org Further studies are needed to confirm this interaction and to elucidate the downstream signaling pathways that are affected. Similarly, the anti-inflammatory activity of tanzawaic acid derivatives, which involves the inhibition of nitric oxide (NO) production and the suppression of iNOS and COX-2 expression, warrants deeper mechanistic exploration. researchgate.netmdpi.com Techniques such as cellular thermal shift assays and surface plasmon resonance could be employed to identify direct binding partners. nih.gov

Genetic and Enzymatic Studies of Biosynthetic Pathways for Pathway Engineering

The biosynthesis of tanzawaic acids is believed to involve a polyketide synthase (PKS) and a subsequent intramolecular Diels-Alder reaction to form the characteristic decalin ring system. rsc.org The discovery of new tanzawaic acid derivatives with different side chains provides further support for the proposed biosynthetic pathway. acs.orgnih.govfigshare.com

A key area for future research is the identification and characterization of the specific enzymes involved in the tanzawaic acid biosynthetic pathway. rsc.org Isolating and studying the "tanzawaic acid synthase" would provide definitive answers regarding the control of ring closure, the formation of double bonds, and other key steps in the biosynthesis. rsc.org Understanding the genetic and enzymatic basis of tanzawaic acid production opens the door to pathway engineering. By manipulating the genes encoding the biosynthetic enzymes, it may be possible to produce novel tanzawaic acid analogs with altered structures and potentially improved biological activities. For instance, gene-inactivation studies have already linked a specific PKS gene (PsPKS1) to tanzawaic acid production. researchgate.net

Exploration of New Biological Targets and Research Applications

While this compound has been investigated for several biological activities, its full therapeutic potential may not yet be realized. Future research should explore new biological targets and applications for this compound and its analogs.

One promising area is the development of new antibiotics to combat multidrug-resistant bacteria. newswise.comnews-medical.net As inhibitors of bacterial conjugation, tanzawaic acids could play a role in preventing the spread of antibiotic resistance genes. plos.orgnih.govplos.org Another potential application is in the treatment of inflammatory diseases and cancer. researchgate.netontosight.ai The ability of tanzawaic acid derivatives to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target in cancer, suggests a potential role in oncology. researchgate.net Furthermore, recent studies have identified tanzawaic acid derivatives as inhibitors of osteoclastogenesis, indicating their potential for treating osteoporosis. nih.gov

Comparative Studies with Other Natural Products Possessing Similar Structural Motifs or Biological Activities

This compound shares structural similarities with other natural products, such as the solanapyrones and coprophilin, which also feature a decalin ring system. nih.govrsc.org Comparative studies with these and other related compounds can provide valuable insights into SAR and mechanisms of action.

By comparing the biological activities of tanzawaic acids with other natural products that inhibit bacterial conjugation, such as oleic and linoleic acids, researchers can identify common structural features required for this activity. rit.eduplos.orgplos.org Similarly, comparing the anti-inflammatory properties of tanzawaic acids with other known anti-inflammatory agents could help to pinpoint unique aspects of their mechanism. These comparative analyses can guide the design of more potent and selective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.